molecular formula C19H15BrFN5O3 B2986408 N-(4-bromophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide CAS No. 941917-83-5

N-(4-bromophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

Cat. No.: B2986408
CAS No.: 941917-83-5
M. Wt: 460.263
InChI Key: CJJYOMLEJJTTLP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C19H15BrFN5O3 and its molecular weight is 460.263. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Synthesis of Heterocyclic Compounds with Antimicrobial Properties : Various studies have focused on the synthesis of novel heterocyclic compounds demonstrating broad-spectrum antimicrobial activity. Compounds such as benzimidazole, benzoxazole, and benzothiazole derivatives have been synthesized and found to exhibit excellent antimicrobial activity against bacterial and fungal strains, indicating their potential as lead compounds for developing new antimicrobial agents (Padalkar et al., 2014) (Berest et al., 2011).

Synthesis of Novel Compounds

  • Development of New Synthetic Methods : Research has also been directed towards developing new synthetic methods for producing novel compounds with enhanced biological activities. The reaction of certain triazine derivatives with different amino compounds has led to the creation of new functionalized amino derivatives showing potential biological activities (Shasheva et al., 2017).

Anticancer Activity

  • Investigation of Anticancer Properties : Novel compounds synthesized from triazine derivatives have been evaluated for their anticancer properties, with some showing selective activity against non-small cell lung and CNS cancer cell lines, highlighting the potential for developing targeted cancer therapies (Berest et al., 2011).

Properties

IUPAC Name

N-(4-bromophenyl)-2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrFN5O3/c20-12-1-5-14(6-2-12)22-16(27)11-26-18(29)17(28)25-10-9-24(19(25)23-26)15-7-3-13(21)4-8-15/h1-8H,9-11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJYOMLEJJTTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=O)N(N=C2N1C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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